Imipramine
Overview
Description
Imipramine is a tricyclic antidepressant (TCA) primarily used in the treatment of depression and anxiety . It belongs to a group of medicines known as tricyclic antidepressants (TCA) and is thought to work by increasing the activity of a chemical called serotonin in the brain . It is also used to treat enuresis (bedwetting) in children .
Synthesis Analysis
Imipramine has been reported to mimic the action of cholesterol to regulate protein synthesis in the Sterol Regulatory Element Binding (SREB) protein synthesis pathway . It induces the production of leishmanicidal molecules such as superoxide and nitric oxide .Molecular Structure Analysis
Imipramine has a molecular formula of C19H24N2 and a molecular weight of 280.4073 . Its IUPAC Standard InChI is InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 .Chemical Reactions Analysis
Imipramine has been studied for its oxidative degradation . The reaction rate coefficients between attacking radicals such as hydroperoxymethanol radical (OHCH2OO·) and reactive sites on the imipramine molecule have been estimated .Physical And Chemical Properties Analysis
Imipramine hydrochloride occurs as a white to off-white, odorless or practically odorless, crystalline powder that is freely soluble in water and in alcohol .Scientific Research Applications
Neurochemical and Gene Expression Modulation
Imipramine has been shown to affect the expression of genes related to the central nervous system's response to stress and depression. Long-term administration of Imipramine decreases corticotropin-releasing hormone mRNA levels in the hypothalamus and tyrosine hydroxylase mRNA levels in the locus coeruleus, indicating its impact on the stress response and noradrenergic system. Additionally, it increases hippocampal mineralocorticoid receptor mRNA levels, suggesting a role in enhancing the feedback inhibition of the hypothalamic-pituitary-adrenal axis, which could be relevant to its therapeutic efficacy in depression (L. Brady et al., 1991).
Neuroplasticity and Neurogenesis
Research indicates that Imipramine treatment can reverse suppression of neurogenesis and synaptogenesis in the hippocampus of genetically predisposed "depressed" rats, highlighting its potential to counteract structural impairments associated with depressive disorders. This aligns with the neuronal plasticity hypothesis, suggesting that depressive disorders might relate to impairments in structural plasticity and neuronal viability in the hippocampus (Fenghua Chen et al., 2010).
Neuroimmune Modulation
Imipramine has been observed to diminish stress-induced inflammation in both the periphery and central nervous system, and related anxiety- and depressive-like behaviors. This implies that beyond its role as an antidepressant, Imipramine may serve as a neuroimmunomodulator during stress, offering a novel perspective on its therapeutic effects beyond neurotransmitter reuptake inhibition (K. Ramírez & J. Sheridan, 2016).
Electrophysiological Effects
Imipramine's electrophysiological effects have been examined, revealing its ability to block rapidly activating and delay slowly activating K+ current activation in guinea pig ventricular myocytes. This suggests a potential mechanism for its antiarrhythmic effects, further expanding its application spectrum beyond psychiatric disorders (C. Valenzuela et al., 1994).
Safety And Hazards
Imipramine may cause some teenagers and young adults to be agitated, irritable, or display other abnormal behaviors . It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . Some people may have trouble sleeping, get upset easily, have a big increase in energy, or start to act reckless .
properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWQEUPMDMJNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113-52-0 (mono-hydrochloride) | |
Record name | Imipramine [INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050497 | |
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DSSTOX Substance ID |
DTXSID1043881 | |
Record name | Imipramine | |
Source | EPA DSSTox | |
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Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Imipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
160 °C @ 0.1 MM HG | |
Record name | Imipramine | |
Source | DrugBank | |
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Record name | IMIPRAMINE | |
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Solubility |
CRYSTALS FROM ACETONE; FREELY SOL IN WATER, LESS SOL IN ALCOHOL, SPARINGLY SOL IN ACETONE /HYDROCHLORIDE/, In water, 18.2 mg/l @ 24 °C., 18.2 mg/L at 24 °C | |
Record name | Imipramine | |
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Record name | IMIPRAMINE | |
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Record name | Imipramine | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Imipramine works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin. It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter reducing the reuptake of norepinephrine and serotonin by neurons. Depression has been linked to a lack of stimulation of the post-synaptic neuron by norepinephrine and serotonin. Slowing the reuptake of these neurotransmitters increases their concentration in the synaptic cleft, producing knock-on effects in protein kinase signalling which is thought to contribute to changes in neurotransmission and brain physiology which relieves symptoms of depression., MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION IS NOT CLEAR. ITS EFFECT HAS BEEN DESCRIBED AS DULLING OF DEPRESSIVE IDEATION... HOWEVER, REPORTS OF MANIC EXCITEMENT AS WELL AS EUPHORIA & INSOMNIA INDICATE THAT IMIPRAMINE DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES., TRICYCLIC ANTIDEPRESSANTS HAVE THREE PRIMARY PHARMACOLOGIC ACTIONS, INCLUDING ANTICHOLINERGIC EFFECTS, REUPTAKE BLOCKADE OF CATECHOLAMINES AT THE ADRENERGIC NEURONAL SITE AND QUINIDINE-LIKE EFFECTS ON THE CARDIAC TISSUE. /TRICYCLIC ANTIDEPRESSANTS/ | |
Record name | Imipramine | |
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Product Name |
Imipramine | |
Color/Form |
White to off-white /hydrochloride/ | |
CAS RN |
50-49-7 | |
Record name | Imipramine | |
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Record name | Imipramine [INN:BAN] | |
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Record name | Imipramine | |
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Record name | Imipramine | |
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Record name | Imipramine | |
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Record name | Imipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174-175, 174.5 °C | |
Record name | Imipramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00458 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Imipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001848 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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